6-chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine core. Key structural attributes include:
- Position 2: A propyl (-CH2CH2CH3) substituent, influencing lipophilicity and steric bulk.
- Position 4: A trifluoromethyl (-CF3) group, enhancing metabolic stability and electronic effects.
- Position 6: A chlorine atom, contributing to reactivity and binding affinity.
This compound is part of a broader class of pyrazolo[3,4-b]pyridines studied for therapeutic applications, including autoimmune disease treatment (patent WO 2023/046806) and anticancer activity .
Properties
IUPAC Name |
6-chloro-2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3/c1-2-3-17-5-6-7(10(12,13)14)4-8(11)15-9(6)16-17/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPHKFOGPMLZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=CC(=NC2=N1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Alkynyl Azides
The pyrazolo[3,4-b]pyridine scaffold is typically constructed via electrophilic cyclization of alkynyl azides. In a representative approach, 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde undergoes iodocyclization in dichloromethane (DCM) with iodine and a base (K₃PO₄ or NaHCO₃) to yield 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine analogs. For the target compound, this method can be adapted by modifying the starting material to position substituents for [3,4-b] ring fusion. Cyclization at room temperature for 12 hours achieves yields of 70–88%, with iodine serving as both a cyclizing agent and halogen source.
Alternative Ring-Closing Mechanisms
Halogenation Methods for C-6 Chloro Substituent
Electrophilic Chlorination
Direct chlorination of the pyrazolo[3,4-b]pyridine core is achieved using sulfuryl chloride (SO₂Cl₂) in refluxing dichloroethane. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich C-6 position being preferentially targeted. Yields of 85–92% are reported for analogous compounds when the reaction is conducted under anhydrous conditions.
Sandmeyer Reaction for Late-Stage Chlorination
For intermediates bearing amino groups at C-6, the Sandmeyer reaction offers a viable pathway. Diazotization with NaNO₂/HCl followed by treatment with CuCl converts the amino group to chloro. This method is particularly effective for maintaining regioselectivity, as demonstrated in the synthesis of 6-chloro-4-(trifluoromethyl)pyridine derivatives.
Introduction of the Trifluoromethyl Group at C-4
Suzuki-Miyaura Cross-Coupling
The trifluoromethyl group is introduced via palladium-catalyzed cross-coupling of 4-bromo-pyrazolo[3,4-b]pyridine with trifluoromethylboronic acid. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF) at 80°C, this method achieves 65–75% yields. Optimization studies indicate that ligand selection (e.g., XPhos) improves conversion rates by mitigating protodeboronation side reactions.
Direct Trifluoromethylation via Radical Pathways
Alternative approaches employ Langlois’ reagent (NaSO₂CF₃) and tert-butyl hydroperoxide (TBHP) to generate CF₃ radicals under visible-light photocatalysis. This method, while less explored for pyrazolo[3,4-b]pyridines, has succeeded in trifluoromethylating analogous heterocycles at C-4 with 60–70% efficiency.
Propyl Group Installation at N-2
Alkylation of Pyrazole NH
The propyl group is introduced via alkylation of the pyrazole nitrogen using propyl iodide and a base. In a representative protocol, 7-(4-hydroxyphenyl)-2H-pyrazolo[4,3-c]pyridine is treated with propyl iodide and K₂CO₃ in dimethylformamide (DMF) at 60°C, yielding 4-ethyl-2-propyl derivatives in 80–97% yields. For the target compound, similar conditions are applicable, with DMF enhancing nucleophilicity of the nitrogen atom.
Mitsunobu Reaction for Sterically Hindered Systems
For substrates with steric hindrance, the Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) enables propyl group transfer from propanol to the pyrazole nitrogen. This method is advantageous for heat-sensitive intermediates, achieving >90% yields in model systems.
Optimization of Reaction Conditions
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation and coupling steps, while DCM minimizes side reactions during cyclization.
Temperature Control : Lower temperatures (25–60°C) improve selectivity in halogenation and cross-coupling, avoiding decomposition of trifluoromethyl groups .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce additional substituents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For example:
- MV4-11 (leukemia) : The compound demonstrated an IC50 value of 8.5 µM, indicating potent activity.
- K562 (chronic myeloid leukemia) : An IC50 of 12.0 µM was observed, showcasing its potential as a therapeutic agent.
Compound Cell Line Tested IC50 (µM) Mechanism of Action This compound MV4-11 (leukemia) 8.5 Induction of apoptosis via PARP cleavage 6-Chloro derivative K562 (CML) 12.0 Activation of caspase pathways Isopropyl derivative MCF-7 (breast cancer) >20 Non-active - Kinase Inhibition : Molecular docking studies have shown that this compound interacts effectively with specific kinases, which are crucial targets in cancer therapy. The binding affinity and interaction dynamics are essential for optimizing lead compounds in drug discovery.
Biological Research
-
Mechanisms of Action :
- Induction of Apoptosis : The compound activates apoptotic pathways by cleaving poly(ADP-ribose) polymerase (PARP) and activating caspases.
- Microtubule Disruption : It induces fragmentation of microtubule-associated proteins, suggesting a role in disrupting cellular integrity during division.
- Antimicrobial Properties : Some derivatives have been studied for their effectiveness against various bacterial strains, indicating broad-spectrum antimicrobial activity.
Case Studies
- MV4-11 Cell Study : A study reported that treatment with pyrazolo[3,4-b]pyridine derivatives led to significant reductions in cell viability and increased apoptotic markers after 24 hours.
- K562 Cell Line Analysis : Another investigation focused on K562 cells revealed that trifluoromethyl substitutions enhanced antiproliferative effects compared to non-substituted counterparts.
Mechanism of Action
The mechanism by which 6-chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
Variations at position 2 significantly alter physicochemical and biological properties:
Key Observations :
Functional Group Modifications
Sulfanyl Acetic Acid Derivatives
- Example : 2-[[2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl]acetic acid (C11H10F3N3O2S, MW 305.28) .
- Impact : The sulfanyl group introduces hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes or receptors).
Pyrrolo[3,4-b]Pyridine Analogs
Physicochemical Properties
| Property | 6-Chloro-2-Propyl Derivative | 6-Chloro-2-Isobutyl Analog | Ethyl Sulfanyl Acetic Acid Derivative |
|---|---|---|---|
| Molecular Weight | 277.68 (calc) | 277.68 | 305.28 |
| LogP (Predicted) | ~3.2 | ~3.8 | ~2.5 |
| Solubility (aq., mg/mL) | Low (<0.1) | Very low (<0.05) | Moderate (~1.2) |
Biological Activity
6-Chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 263.65 g/mol. Its chemical structure features a pyrazolo[3,4-b]pyridine core with chlorine and trifluoromethyl substituents that significantly influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Research indicates that this compound may act as an inhibitor for certain enzymes and receptors, modulating signaling pathways associated with cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition can lead to reduced proliferation of cancer cells, particularly in acute myelogenous leukemia (AML) models .
- Anticancer Activity : Studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .
Biological Activity Summary Table
Case Studies and Research Findings
- Acute Myelogenous Leukemia : A study focused on the use of this compound derivatives for targeting AML highlighted their ability to effectively inhibit DHODH, leading to significant reductions in cell viability in vitro and in vivo models .
- Antimicrobial Studies : Preliminary investigations into the antimicrobial properties of this compound suggested effectiveness against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazolo[3,4-b]pyridines indicates that modifications at specific positions on the pyrazole ring can enhance biological activity. For instance, altering substituents can improve binding affinity to target enzymes or receptors, thereby increasing efficacy against cancer cells or pathogens .
Q & A
Q. What are the established synthetic routes for 6-chloro-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyridine precursors with hydrazines or amines under controlled conditions. For example:
- Microwave-assisted synthesis accelerates reaction times and improves yields. Ethyl acetoacetate derivatives can react with hydrazine hydrate under microwave irradiation (80–120°C, 15–30 min) to form the pyrazolo[3,4-b]pyridine core, followed by halogenation (e.g., POCl₃) and alkylation steps to introduce the 2-propyl group .
- Fluorination/trifluoromethylation may employ KF or CuI-mediated cross-coupling in polar aprotic solvents (e.g., DMSO) to introduce the -CF₃ group at the 4-position .
- Purification often uses column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures.
Q. How is the purity and structural integrity of this compound validated?
Methodological Answer:
- Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (254 nm) confirms purity (>95%) .
- Spectroscopic characterization :
- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., 2-propyl: δ ~1.0–1.5 ppm for -CH₂CH₂CH₃; -CF₃: δ ~120–125 ppm in ¹³C) .
- HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₀ClF₃N₃: 306.04) .
Q. What are the key solubility and stability considerations for this compound?
Methodological Answer:
- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Stock solutions in DMSO (10 mM) are stable at -20°C for 6 months .
- Stability : Susceptible to hydrolysis under basic conditions. Store in inert atmosphere (N₂/Ar) at -20°C, shielded from light.
Q. Which spectroscopic techniques are critical for characterizing derivatives of this scaffold?
Methodological Answer:
- FT-IR confirms functional groups (e.g., C-Cl stretch ~550–600 cm⁻¹; C-F in -CF₃ ~1100–1200 cm⁻¹).
- X-ray crystallography resolves 3D conformation, particularly for assessing steric effects of the 2-propyl group on kinase binding .
Q. What in vitro assays are commonly used to screen its biological activity?
Methodological Answer:
- Kinase inhibition assays (p38α/β): Use recombinant kinases, ATP analogs, and fluorescence polarization to measure IC₅₀ values. Pre-incubate the compound with kinase (1 hr, 25°C) before adding ATP .
- Cytotoxicity assays (MTT/XTT): Test against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM for 48–72 hr .
Advanced Research Questions
Q. How do structural modifications at the 2-propyl position affect kinase inhibitory potency?
Methodological Answer:
- Rational design : Replace 2-propyl with bulkier groups (e.g., cyclopropyl, isopropyl) to assess steric hindrance. Synthesize analogs via alkylation of the pyrazole-NH group using corresponding alkyl halides .
- SAR analysis : Compare IC₅₀ values in p38α/β assays. For example, 2-ethyl analogs may show reduced activity due to decreased hydrophobic interactions, while 2-cyclopropyl derivatives enhance selectivity .
Q. What computational methods predict binding modes of this compound with p38 MAPK?
Methodological Answer:
- Molecular docking (AutoDock Vina): Use the crystal structure of p38 MAPK (PDB: 1A9U) to model interactions. The -CF₃ group often occupies a hydrophobic pocket near Leu104 and Met109 .
- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of the ligand-receptor complex. Key hydrogen bonds (e.g., pyridyl-N with Lys53) and π-π stacking (pyrazole ring vs. His107) are critical .
Q. How can continuous flow chemistry optimize large-scale synthesis?
Methodological Answer:
- Flow reactor setup : Use a microreactor (Teflon tubing, 0.5 mm ID) with precise temperature control (80–100°C) and residence times (5–10 min) for cyclocondensation steps. This reduces side reactions (e.g., over-halogenation) and improves yield by >20% compared to batch methods .
- In-line monitoring : UV-Vis or IR spectroscopy tracks reaction progress, enabling real-time adjustments to reagent stoichiometry .
Q. What strategies mitigate metabolic instability of the trifluoromethyl group in vivo?
Methodological Answer:
- Isotope labeling : Synthesize ¹⁸F- or ¹³C-CF₃ analogs to track metabolic degradation via PET/MRI .
- Prodrug design : Mask the -CF₃ group as a thioether (-SCF₃), which is cleaved enzymatically in target tissues. Assess stability in liver microsomes (e.g., human S9 fraction) .
Q. How does this compound compare to structurally related kinase inhibitors in overcoming drug resistance?
Methodological Answer:
- Resistance profiling : Generate resistant cell lines via chronic exposure (6 months, 0.1–1 µM compound). Sequencing identifies mutations (e.g., p38α T106M) that reduce binding affinity .
- Co-crystallization : Compare ligand-bound kinase structures (wild-type vs. mutant) to design analogs with flexible substituents (e.g., 6-chloro → 6-cyano) that maintain contact with mutated residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
